molecular formula C7H16N2O2S B1465618 2-(Piperidin-4-yl)ethanesulfonamide CAS No. 1179833-77-2

2-(Piperidin-4-yl)ethanesulfonamide

Cat. No. B1465618
CAS RN: 1179833-77-2
M. Wt: 192.28 g/mol
InChI Key: MNNOZFKPSVGTEI-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethanesulfonamide is a chemical compound with the CAS Number: 1179833-77-2 . It has a molecular weight of 192.28 g/mol and its IUPAC name is 2-(4-piperidinyl)ethanesulfonamide . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-4-yl)ethanesulfonamide is 1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11) . This indicates that the compound contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

2-(Piperidin-4-yl)ethanesulfonamide has a molecular weight of 192.28 g/mol . It is a white to yellow solid and is typically stored at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 349.4±34.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-(Piperidin-4-yl)ethanesulfonamide: is a valuable precursor in the synthesis of a wide range of piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals and numerous alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential in modern medicinal chemistry.

Pharmacological Applications

The piperidine moiety, such as that in 2-(Piperidin-4-yl)ethanesulfonamide , is integral to the pharmaceutical industry. Piperidine derivatives have been identified in the development of potential drugs, with applications ranging from central nervous system disorders to anti-inflammatory agents . The compound’s structure can be modified to enhance biological activity and target specificity.

Inhibitors of Soluble Epoxide Hydrolase

2-(Piperidin-4-yl)ethanesulfonamide: derivatives, specifically acetamides, have shown potent inhibitory activity against soluble epoxide hydrolase (sEH) . This enzyme is involved in the metabolism of epoxyeicosatrienoic acids, which are anti-inflammatory mediators. Inhibiting sEH can stabilize these mediators, suggesting therapeutic potential for treating pain and inflammatory diseases.

Anti-Inflammatory Activity

The anti-inflammatory properties of 2-(Piperidin-4-yl)ethanesulfonamide derivatives make them candidates for the treatment of various inflammatory conditions . By inhibiting key enzymes in inflammatory pathways, these compounds can potentially offer a new approach to managing diseases characterized by inflammation.

Cancer Research

Piperidine derivatives, including those derived from 2-(Piperidin-4-yl)ethanesulfonamide , have been investigated for their effects against cancer cells . The presence of specific substituents can increase the cytotoxicity of these compounds, making them valuable in the search for new anticancer agents.

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(Piperidin-4-yl)ethanesulfonamide, is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOZFKPSVGTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)ethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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